molecular formula C21H18FNO5S B5022887 ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Cat. No. B5022887
M. Wt: 415.4 g/mol
InChI Key: DNDFWROXMZZQGI-WOJGMQOQSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis can include studying the compound’s melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with the body to produce its effects. This can include the specific biochemical interaction through which the drug substance produces its pharmacological effect .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-[(5E)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5S/c1-2-27-19(24)12-23-20(25)18(29-21(23)26)11-15-7-3-4-9-17(15)28-13-14-6-5-8-16(22)10-14/h3-11H,2,12-13H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDFWROXMZZQGI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC(=CC=C3)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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